molecular formula C20H21BrN2O5S B1229670 1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide

1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide

Cat. No. B1229670
M. Wt: 481.4 g/mol
InChI Key: SIBRQXJGJMWOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide is a benzodioxine.

Scientific Research Applications

Antibacterial and Lipoxygenase Inhibition Studies

1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide and similar compounds have been investigated for their potential as antibacterial agents and lipoxygenase inhibitors. Research has shown that certain derivatives in this class display good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, suggesting their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibitory Potential

These compounds have also been studied for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. The research demonstrates that most compounds in this category exhibit significant inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase. This suggests potential applications in managing conditions like diabetes and neurodegenerative diseases (Abbasi et al., 2019).

Bioactive Compound Development

These sulfonamide derivatives have been explored for their potential as bioactive compounds. In vitro studies have shown that they can act as effective cholinesterase inhibitors and possess moderate antibacterial properties. This research indicates the possibility of developing these compounds as therapeutic agents for diseases associated with cholinesterase activity and bacterial infections (Irshad et al., 2014).

properties

Molecular Formula

C20H21BrN2O5S

Molecular Weight

481.4 g/mol

IUPAC Name

1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide

InChI

InChI=1S/C20H21BrN2O5S/c1-12-7-14-8-15(21)9-19(20(14)23(12)13(2)24)29(25,26)22-10-16-11-27-17-5-3-4-6-18(17)28-16/h3-6,8-9,12,16,22H,7,10-11H2,1-2H3

InChI Key

SIBRQXJGJMWOEK-UHFFFAOYSA-N

SMILES

CC1CC2=C(N1C(=O)C)C(=CC(=C2)Br)S(=O)(=O)NCC3COC4=CC=CC=C4O3

Canonical SMILES

CC1CC2=C(N1C(=O)C)C(=CC(=C2)Br)S(=O)(=O)NCC3COC4=CC=CC=C4O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 5
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide
Reactant of Route 6
1-acetyl-5-bromo-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-2,3-dihydroindole-7-sulfonamide

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